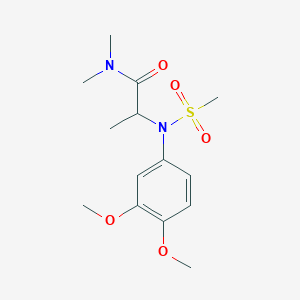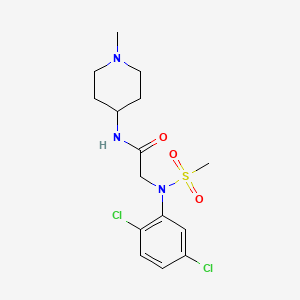![molecular formula C18H31N5O2S B4460162 4-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4460162.png)
4-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine
Descripción general
Descripción
4-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound is known for its ability to interact with specific receptors in the body, which makes it an effective drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine is not fully understood, but it is believed to act as an antagonist of specific receptors in the body. This compound has been shown to interact with the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, 4-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine may be able to reduce symptoms of anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine are still being studied, but preliminary research suggests that this compound may have several beneficial effects on the body. For example, it has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of chronic diseases such as cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine for lab experiments is its high specificity for certain receptors in the body. This makes it an ideal tool for studying the function of these receptors and their role in various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine. One area of interest is the development of new drugs for the treatment of cancer, based on the ability of this compound to inhibit the growth of cancer cells. Another potential direction is the investigation of the role of this compound in the regulation of mood and anxiety, which may lead to the development of new treatments for mental health disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of pharmacology.
Aplicaciones Científicas De Investigación
Several studies have been conducted to investigate the potential applications of 4-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine in the field of pharmacology. One of the most promising areas of research is the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
4-(4-butylsulfonylpiperazin-1-yl)-6-methyl-2-piperidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O2S/c1-3-4-14-26(24,25)23-12-10-21(11-13-23)17-15-16(2)19-18(20-17)22-8-6-5-7-9-22/h15H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXODKUYMVIZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzodioxol-5-yl-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4460084.png)
![N-(2,3-dimethylphenyl)-4-[6-(4-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4460088.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4460092.png)

![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4460109.png)
![N-(3-methoxyphenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4460116.png)
![N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4460117.png)
![N-(2-chlorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4460124.png)
![1-(4-methylbenzyl)-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperazin-2-one](/img/structure/B4460141.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4460142.png)
![2-methyl-14-(3-pyridinyl)-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4460146.png)
![6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4460164.png)
![N-methyl-N-{2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4460170.png)
